molecular formula C21H17Cl2FN2O2 B11333778 N-(2-chloro-6-fluorobenzyl)-2-(2-chlorophenoxy)-N-(pyridin-2-yl)propanamide

N-(2-chloro-6-fluorobenzyl)-2-(2-chlorophenoxy)-N-(pyridin-2-yl)propanamide

Cat. No.: B11333778
M. Wt: 419.3 g/mol
InChI Key: BTRNZOWHUQKECY-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound that features a combination of chlorinated and fluorinated aromatic rings, a pyridine moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the chlorinated and fluorinated aromatic intermediates, followed by their coupling with pyridine derivatives. The final step often involves the formation of the amide bond under mild conditions using reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(2-chlorophenoxy)acetamide
  • N-(2-fluorophenyl)-2-(2-fluorophenoxy)acetamide
  • N-(pyridin-2-yl)-2-(2-chlorophenoxy)acetamide

Uniqueness

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to the combination of chlorinated and fluorinated aromatic rings, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with molecular targets.

Properties

Molecular Formula

C21H17Cl2FN2O2

Molecular Weight

419.3 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2-chlorophenoxy)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C21H17Cl2FN2O2/c1-14(28-19-10-3-2-7-17(19)23)21(27)26(20-11-4-5-12-25-20)13-15-16(22)8-6-9-18(15)24/h2-12,14H,13H2,1H3

InChI Key

BTRNZOWHUQKECY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=C(C=CC=C1Cl)F)C2=CC=CC=N2)OC3=CC=CC=C3Cl

Origin of Product

United States

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